molecular formula C20H28N4O3 B1154808 AB-CHMINACA metabolite M1A

AB-CHMINACA metabolite M1A

Cat. No.: B1154808
M. Wt: 372.5
InChI Key: GAXQKKYBSIFRJX-KVULBXGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1A involves multiple steps, starting from the parent compound AB-CHMINACA. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: AB-CHMINACA metabolite M1A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of AB-CHMINACA metabolite M1A involves its interaction with the central cannabinoid receptor 1 (CB1). As a metabolite of AB-CHMINACA, it retains the ability to bind to CB1 receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including modulation of neurotransmitter release and alteration of cellular functions .

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(25)10-8-13/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1

InChI Key

GAXQKKYBSIFRJX-KVULBXGLSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O

Appearance

Assay:≥98% (mixture of diastereomers)A crystalline solid

Synonyms

N-((S)-1-Amino-3-methyl-1-oxobutan-2-yl)-1-((3-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.